molecular formula C7H5F3O B1306048 2,3,5-Trifluorobenzyl alcohol CAS No. 67640-33-9

2,3,5-Trifluorobenzyl alcohol

Cat. No. B1306048
CAS RN: 67640-33-9
M. Wt: 162.11 g/mol
InChI Key: IAYKYKBQMLBYAI-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzyl alcohol is a polyfluorinated benzyl alcohol derivative characterized by the presence of three fluorine atoms on the aromatic ring. While the provided papers do not directly discuss 2,3,5-trifluorobenzyl alcohol, they offer insights into the properties and reactions of structurally related compounds. For instance, the electroreduction of pentafluorobenzoic acid to pentafluorobenzyl alcohol and tetrafluorobenzyl alcohol suggests potential pathways for synthesizing trifluorobenzyl alcohols .

Synthesis Analysis

The synthesis of polyfluorobenzyl alcohols can be achieved through electrochemical methods. Specifically, pentafluorobenzoic acid can be selectively reduced to pentafluorobenzyl alcohol using amalgamated lead, zinc, and cadmium cathodes in aqueous sulfuric acid solutions . Although this method does not directly apply to 2,3,5-trifluorobenzyl alcohol, it indicates that similar electrochemical approaches could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated benzyl alcohols can significantly differ from their non-fluorinated counterparts. For example, the rotational spectrum of 3,5-difluorobenzyl alcohol shows a smaller OCα-C1C2 dihedral angle compared to benzyl alcohol, which affects its rotational spectrum and indicates a tunneling motion of the CH2OH group . Similarly, the structure of 2,5-difluorobenzyl alcohol reveals a gauche orientation of the hydroxyl group, influenced by the fluorine atoms' positions . These findings suggest that the molecular structure of 2,3,5-trifluorobenzyl alcohol would also exhibit unique characteristics due to the influence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated benzyl alcohols can participate in various chemical reactions. For instance, scandium trifluoromethanesulfonate is an effective Lewis acid catalyst for acylation reactions involving alcohols . Additionally, the Cannizzaro reaction has been used to synthesize trimethylbenzyl alcohol , and nucleophilic cyclization has been employed to activate sp3 carbon-fluorine bonds in difluorohomoallylic alcohols . These reactions demonstrate the reactivity of benzyl alcohols with different substituents, which could be relevant for trifluorobenzyl alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl alcohols are influenced by the presence of fluorine atoms. For example, the rotational spectrum of 3,5-difluorobenzyl alcohol provides insights into its internal rotation and tunneling behavior . The oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex is affected by the presence of scandium triflate, which can change the reaction mechanism . These studies highlight the impact of fluorine substitution on the properties and reactivity of benzyl alcohols.

Safety and Hazards

When handling 2,3,5-Trifluorobenzyl alcohol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It’s also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 2,3,5-Trifluorobenzyl alcohol are not mentioned in the available resources, it’s worth noting that this compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that it may have potential applications in these fields moving forward.

properties

IUPAC Name

(2,3,5-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYKYKBQMLBYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380338
Record name 2,3,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluorobenzyl alcohol

CAS RN

67640-33-9
Record name 2,3,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67640-33-9
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